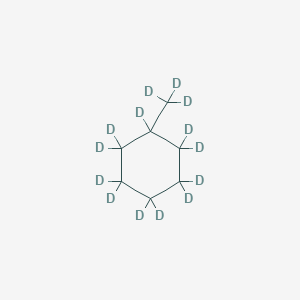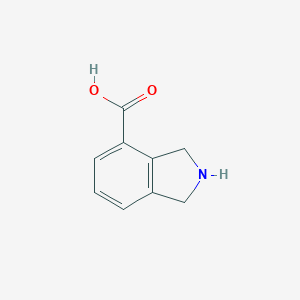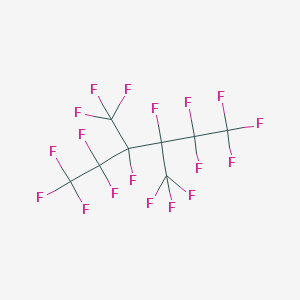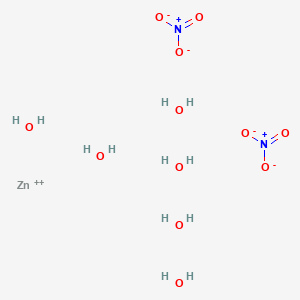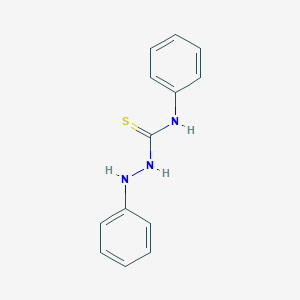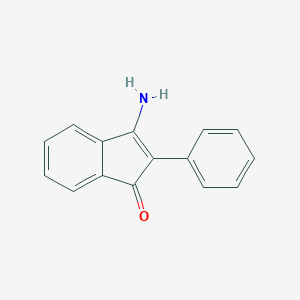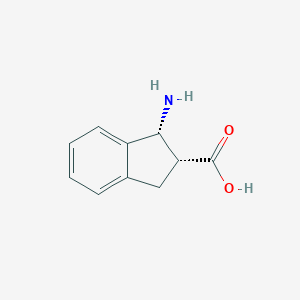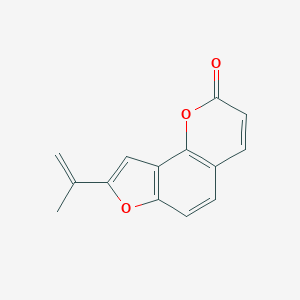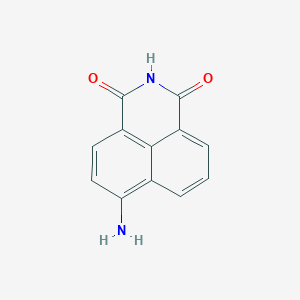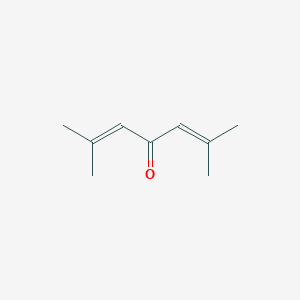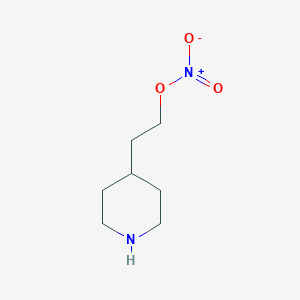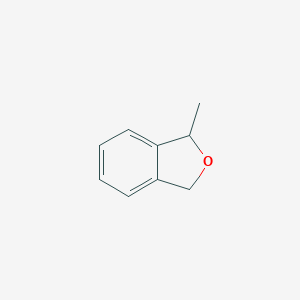
1-Methyl-1,3-dihydro-isobenzofuran
概要
説明
1-Methyl-1,3-dihydro-isobenzofuran, also known as MDPF, is a chemical compound that belongs to the class of isobenzofurans. It is a colorless liquid that has a fruity odor. MDPF has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-Methyl-1,3-dihydro-isobenzofuran is not fully understood. However, it is believed to act as a sigma-1 receptor agonist and a dopamine transporter inhibitor. The sigma-1 receptor has been shown to have neuroprotective effects, and its activation has been implicated in the treatment of various neurological disorders. The inhibition of the dopamine transporter leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain.
生化学的および生理学的効果
1-Methyl-1,3-dihydro-isobenzofuran has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in motor function and reward processing. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-Methyl-1,3-dihydro-isobenzofuran has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor and the dopamine transporter, making it a useful tool for studying these proteins. 1-Methyl-1,3-dihydro-isobenzofuran is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-Methyl-1,3-dihydro-isobenzofuran has some limitations as well. It has a short half-life, which means that its effects are relatively short-lived. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on 1-Methyl-1,3-dihydro-isobenzofuran. One area of interest is the development of 1-Methyl-1,3-dihydro-isobenzofuran analogs that have improved pharmacological properties. Another area of interest is the study of the effects of 1-Methyl-1,3-dihydro-isobenzofuran on other proteins and neurotransmitters in the brain. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran could be studied in animal models of neurological disorders to determine its potential therapeutic applications.
科学的研究の応用
1-Methyl-1,3-dihydro-isobenzofuran has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neuroprotection, modulation of ion channels, and regulation of intracellular calcium levels. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to have activity at the dopamine transporter, a protein that is involved in the reuptake of dopamine from the synapse.
特性
CAS番号 |
38189-85-4 |
|---|---|
製品名 |
1-Methyl-1,3-dihydro-isobenzofuran |
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC名 |
1-methyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |
InChIキー |
CDYVODHUTJKFAN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2CO1 |
正規SMILES |
CC1C2=CC=CC=C2CO1 |
同義語 |
1,3-Dihydro-1-methyl-isobenzofuran |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


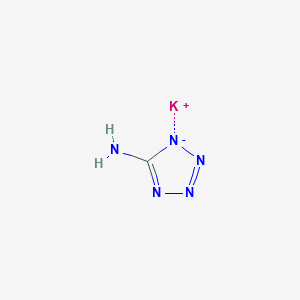
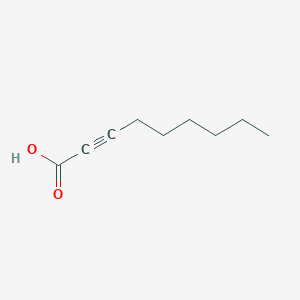
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
